molecular formula C13H14BrIN2O B8250403 4-Bromo-5-iodo-6-methyl-1-tetrahydropyran-2-YL-indazole

4-Bromo-5-iodo-6-methyl-1-tetrahydropyran-2-YL-indazole

Cat. No.: B8250403
M. Wt: 421.07 g/mol
InChI Key: XZCUMXRWNQZRJG-UHFFFAOYSA-N
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Description

4-Bromo-5-iodo-6-methyl-1-tetrahydropyran-2-YL-indazole is a halogenated indazole derivative characterized by a fused bicyclic indazole core. The molecule features a bromine atom at position 4, an iodine atom at position 5, and a methyl group at position 6 of the indazole ring. Additionally, the nitrogen at position 1 is substituted with a tetrahydropyran-2-yl (THP) protecting group, which enhances solubility and stability during synthetic processes .

Properties

IUPAC Name

4-bromo-5-iodo-6-methyl-1-(oxan-2-yl)indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrIN2O/c1-8-6-10-9(12(14)13(8)15)7-16-17(10)11-4-2-3-5-18-11/h6-7,11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCUMXRWNQZRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=NN2C3CCCCO3)C(=C1I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrIN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Indazole Formation

The indazole scaffold is typically constructed via cyclization reactions. A common precursor, 5-methyl-1H-indazole, is synthesized through diazotization and cyclization of ortho-substituted nitrobenzenes. For example:

  • Diazotization : 2-Bromo-4-methyl-6-nitroaniline is treated with HBF₄ and NaNO₂ at 0°C to form a diazonium salt.

  • Cyclization : The diazonium salt undergoes thermal or acid-catalyzed cyclization to yield 4-bromo-5-methyl-1H-indazole.

Key Data :

  • Yield: 80–95%.

  • Purification: Column chromatography (silica gel, ethyl acetate/petroleum ether).

Iodination at the 5-Position

Iodination is achieved via directed ortho-metalation or electrophilic substitution:

  • Directed Metalation : Using LDA (lithium diisopropylamide) in THF at −78°C, the indazole is deprotonated, followed by reaction with iodine to introduce the iodide group.

  • Electrophilic Iodination : N-Iodosuccinimide (NIS) in acetic acid at 60°C selectively iodinates the 5-position.

Optimized Protocol :

  • Dissolve 4-bromo-6-methyl-1H-indazole (1 eq) in anhydrous THF.

  • Add LDA (1.2 eq) at −78°C and stir for 1 h.

  • Introduce iodine (1.1 eq) and warm to room temperature.

  • Quench with saturated NH₄Cl, extract with DCM, and purify via chromatography.

  • Yield : 75–85%.

Tetrahydropyran Protection of the Indazole Nitrogen

The N-1 position is protected using 3,4-dihydro-2H-pyran (DHP) under acidic conditions:

  • Reagents : DHP (3 eq), p-toluenesulfonic acid (TsOH, 0.1 eq) in dichloromethane (DCM).

  • Conditions : Stir at 15–25°C for 2–18 h.

Procedure :

  • Combine 4-bromo-5-iodo-6-methyl-1H-indazole (1 eq), DHP (3 eq), and TsOH in DCM.

  • Stir until completion (monitored by TLC/LCMS).

  • Wash with water, dry over Na₂SO₄, and concentrate.

  • Purify by silica gel chromatography (ethyl acetate/petroleum ether).

  • Yield : 90–95%.

Alternative Methods and Comparative Analysis

One-Pot Halogenation-Protection Strategy

A streamlined approach combines iodination and THP protection in a single pot:

  • Perform iodination using NIS in DMF at 60°C.

  • Add DHP and TsOH directly to the reaction mixture.

  • Isolate the product via filtration.

  • Advantages : Reduced purification steps.

  • Yield : 70–75%.

Palladium-Catalyzed Cross-Coupling

For late-stage iodination, Suzuki-Miyaura coupling can introduce iodine via boronic intermediates:

  • Convert 4-bromo-6-methyl-1-THP-indazole to a boronic ester using bis(pinacolato)diboron.

  • Cross-couple with iodobenzene diacetate under Pd(OAc)₂ catalysis.

  • Yield : 65–70%.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Iodination : THF outperforms DMF in preventing over-iodination.

  • Protection : DCM ensures high solubility of intermediates, while TsOH accelerates the reaction.

Common Side Reactions

  • Di-iodination : Controlled stoichiometry of NIS/LDA minimizes this.

  • THP Deprotection : Avoid aqueous workup at high pH to prevent cleavage.

Analytical Characterization

  • ¹H NMR (DMSO-d₆): δ 8.02 (s, 1H, indazole-H), 7.68 (d, J=8.5 Hz, 1H), 5.84 (dd, J=9.6, 2.5 Hz, 1H, THP-H).

  • LCMS : m/z 421.0 [M+H]⁺.

  • Purity : >95% (HPLC).

Industrial-Scale Considerations

  • Cost-Efficiency : Bulk iodination using KI/I₂ in H₂SO₄ reduces expenses.

  • Safety : Use flow chemistry for exothermic iodination steps .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-iodo-6-methyl-1-tetrahydropyran-2-YL-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted indazole derivatives .

Scientific Research Applications

4-Bromo-5-iodo-6-methyl-1-tetrahydropyran-2-YL-indazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-iodo-6-methyl-1-tetrahydropyran-2-YL-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Indazole Derivatives

Key Structural Variations and Implications

The substitution pattern at positions 4, 5, and 6 significantly influences electronic properties, steric bulk, and reactivity. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents (Positions 4, 5, 6) Key Differences Potential Applications/Properties References
4-Bromo-5-iodo-6-methyl-1-THP-indazole (Target) Br, I, CH3 High halogen density (Br, I) Potential radiopharmaceuticals
4-Bromo-5-chloro-6-methyl-1-THP-indazole Br, Cl, CH3 Smaller halogen (Cl vs. I) Enhanced metabolic stability
4-Bromo-6-fluoro-5-methyl-1-THP-indazole Br, F, CH3 Electronegative F at position 6 Improved binding affinity in kinase assays
4-Bromo-1-THP-5-(trifluoromethyl)-indazole Br, CF3, H CF3 group (electron-withdrawing) Increased lipophilicity

Key Observations :

  • Steric Considerations : The methyl group at position 6 in the target compound and its analogs may reduce rotational freedom, favoring rigid conformations in protein-binding pockets .
  • THP Protection : The THP group at position 1 is a common strategy to protect reactive NH groups during synthesis, as seen in related indazole derivatives .

Functionalized Indazole Derivatives in Drug Discovery

describes a related tetrahydroindazole derivative, 4-Bromo-N-[(4R)-1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]pyridine-2-carboxamide , which exhibits anti-tumor activity through human dihydroorotate dehydrogenase (DHODH) inhibition. While this compound shares a brominated indazole core, its substitution at position 1 with a pyridine carboxamide group introduces distinct hydrogen-bonding capabilities absent in the target compound. This highlights the versatility of bromoindazole scaffolds in medicinal chemistry .

Q & A

Basic: What are the standard synthetic routes for preparing 4-bromo-5-iodo-6-methyl-1-tetrahydropyran-2-yl-indazole?

The synthesis typically involves multi-step protocols, starting with functionalization of the indazole core. A common approach includes:

  • Step 1 : Introduction of the tetrahydropyran (THP) protecting group at the indazole N1 position using 3,4-dihydro-2H-pyran under acidic conditions (e.g., p-toluenesulfonic acid) to prevent unwanted side reactions .
  • Step 2 : Sequential halogenation (bromination/iodination) at positions 4 and 4. Bromination may employ N-bromosuccinimide (NBS) in DMF, while iodination often uses iodine monochloride (ICl) in dichloromethane .
  • Step 3 : Methylation at position 6 via Suzuki-Miyaura coupling with methylboronic acid or alkylation with methyl iodide under palladium catalysis .
    Critical parameters : Temperature control (0–25°C), anhydrous solvents, and inert atmosphere (N₂/Ar) are essential to minimize dehalogenation or THP deprotection .

Advanced: How can researchers optimize regioselectivity during halogenation to avoid competing side reactions?

Regioselectivity challenges arise due to the electron-rich indazole ring and steric hindrance from the THP group. Strategies include:

  • Directing groups : Temporary installation of electron-withdrawing groups (e.g., nitro) at position 7 to direct halogenation to positions 4/5, followed by reduction .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic attack at the less hindered positions .
  • Catalyst tuning : Use of Pd(OAc)₂ with bidentate ligands (e.g., dppe) to stabilize transition states favoring 4/5-substitution over 3/6 positions .
    Validation : Monitor reaction progress via LC-MS and compare with reference standards (e.g., 5-bromo-3-iodo-1-THP-indazole derivatives) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms THP protection (δ 1.5–4.5 ppm for pyran protons) and methyl group integration (δ 2.3–2.6 ppm). ¹H-¹⁵N HMBC identifies indazole N-H environments .
  • MS : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~435–440 Da) and isotopic patterns for Br/I .
  • XRD : Single-crystal X-ray diffraction (using SHELX-97) resolves stereochemistry and confirms substitution patterns .

Advanced: How can conflicting crystallographic and NMR data be resolved during structural validation?

Discrepancies may arise from dynamic effects (e.g., THP ring puckering) or crystal packing distortions. Mitigation steps:

  • Variable-temperature NMR : Assess conformational flexibility of the THP group (e.g., coalescence temperatures for axial/equatorial protons) .
  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental XRD data to identify torsional strain or solvent effects .
  • Multi-physics refinement : Use SHELXL to model disorder or partial occupancy in the crystal lattice .

Basic: What safety protocols are recommended for handling this compound?

  • Hazards : Bromo/iodo-indazoles may release toxic HBr/HI upon decomposition. The THP group is flammable .
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Storage : Under nitrogen at –20°C in amber vials to prevent light/oxygen degradation .

Advanced: How can the trifluoromethyl group in analogous compounds inform reactivity studies of this derivative?

While this compound lacks CF₃, studies on 4-bromo-3,6-dimethyl-1-THP-5-(trifluoromethyl)-indazole (CAS 2852766-90-4) reveal:

  • Electron-withdrawing effects : CF₃ increases electrophilicity at position 5, accelerating nucleophilic substitution (e.g., Suzuki couplings). Iodo groups may exhibit similar but weaker effects .
  • Steric bulk : CF₃ hinders access to position 5, whereas methyl at position 6 reduces steric clash for Pd-catalyzed reactions .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

  • Kinase inhibition : Test against CDK2 or GSK-3β via fluorescence polarization (FP) assays, leveraging the indazole scaffold’s ATP-binding affinity .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
    Controls : Include 5-bromo-6-methyl-1-THP-indazole (lacking iodine) to isolate the iodine’s contribution .

Advanced: How can computational modeling predict metabolic stability of this compound?

  • ADMET prediction : Use SwissADME or Schrödinger’s QikProp to estimate logP (expected ~3.5), CYP450 inhibition, and plasma protein binding .
  • Metabolic hotspots : Identify susceptible sites (e.g., THP ring for oxidative cleavage) via molecular docking with CYP3A4 .

Basic: What chromatographic methods are optimal for purity analysis?

  • HPLC : C18 column (4.6 × 250 mm), gradient elution (ACN/H₂O + 0.1% TFA), UV detection at 254 nm .
  • TLC : Silica gel 60 F₂₅₄, hexane/EtOAc (7:3), visualize under UV or iodine vapor .

Advanced: How does the iodine atom influence photophysical properties compared to bromine-only analogs?

  • Redshifted absorption : Iodine’s heavy atom effect enhances spin-orbit coupling, increasing triplet-state population (useful for OLEDs or photosensitizers) .
  • Quenching studies : Compare fluorescence lifetimes (time-correlated single-photon counting) of bromo vs. iodo derivatives in DMSO .

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